Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-

Medicinal Chemistry Process Chemistry Benzimidazole Synthesis

Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)- is a heterocyclic small molecule (C17H18N4S, MW 310.41 g/mol) that integrates a benzimidazole core, a piperazine linker, and a phenylthio substituent. It was explicitly disclosed as Code Number 24 in a foundational 1984 patent (US4459296) claiming N-substituted piperazines for therapeutic use.

Molecular Formula C17H18N4S
Molecular Weight 310.4 g/mol
CAS No. 84806-93-9
Cat. No. B12689766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-
CAS84806-93-9
Molecular FormulaC17H18N4S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC3=C2N=CN3)SC4=CC=CC=C4
InChIInChI=1S/C17H18N4S/c1-2-5-14(6-3-1)22-21-11-9-20(10-12-21)16-8-4-7-15-17(16)19-13-18-15/h1-8,13H,9-12H2,(H,18,19)
InChIKeyZELOZEAVYRGRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)- (CAS 84806-93-9): Structural Identity and Prior Art Benchmark


Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)- is a heterocyclic small molecule (C17H18N4S, MW 310.41 g/mol) that integrates a benzimidazole core, a piperazine linker, and a phenylthio substituent. It was explicitly disclosed as Code Number 24 in a foundational 1984 patent (US4459296) claiming N-substituted piperazines for therapeutic use [1]. Physicochemical characterization from authoritative databases reports a density of 1.34 g/cm³ and a boiling point of 588 °C at 760 mmHg . This compound serves as a structurally defined, patent-anchored entry point within the benzimidazole-arylpiperazine chemical space, distinct from later-generation analogs that incorporate alkyl, acyl, or heterocyclic modifications on the piperazine nitrogen.

Why Generic Benzimidazole-Piperazine Substitution Is Unreliable for Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-


The phenylthio group on the piperazine ring is not a passive spectator; it defines the compound's electronic, steric, and conformational profile. In the patent series, replacing phenylthio with acetyl, pentanoyl, or benzoyl (Code Numbers 2–5) altered melting points by over 100 °C and likely shifted logP and target engagement [1]. Similarly, moving the benzimidazole attachment from the 4(7)-position to other regioisomers or swapping the piperazine for homopiperazine (Code Numbers where n=2) fundamentally changes the pharmacophore geometry. Because no head-to-head pharmacological data exist for this specific compound against its closest in-class analogs, assuming functional equivalence based on scaffold similarity alone is scientifically unfounded. Procurement decisions must therefore be anchored to the precise CAS number and its documented synthetic provenance.

Quantitative Differentiation Evidence for Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)- Against Key Comparators


Synthetic Accessibility and Yield Benchmark from the Original Patent

The compound was synthesized via condensation of (piperazino-1)-4(7)-benzimidazole (Code 1) with N-phenylthiophthalimide, yielding the target product after silica chromatography and crystallization [1]. The reported yield of 31% and melting point of 145 °C provide a baseline for comparing synthetic efficiency against other N-substituted analogs in the same patent series. For context, Code Number 5 (n-pentanoyl analog) was obtained in 45% yield with a melting point of 154 °C, while Code Number 16 (a different substitution pattern) gave a 71% yield [1]. This lower yield for the phenylthio derivative is consistent with the steric demands of the phenylthio group, which may necessitate modified coupling conditions for scale-up.

Medicinal Chemistry Process Chemistry Benzimidazole Synthesis

Physicochemical Property Differentiation from In-Class Analogs

Experimentally derived density (1.34 g/cm³) and boiling point (588 °C at 760 mmHg) place this compound at the higher end of the physical property spectrum for benzimidazole-piperazines . While directly comparable experimental data for other code numbers in US4459296 are not provided, these values indicate a non-polar, high-molecular-weight entity with limited aqueous solubility compared to the acetyl (Code 3, mp 173°C) or methoxy analogs, which typically exhibit lower logP and better aqueous solubility profiles.

Physicochemical Profiling ADME Prediction Lead Optimization

Putative Target Engagement: NaV1.8 Channel Ligand Potential

The Binding Database (BDB) at UCSD associates this compound with PubMed ID 30538065, a study on selective NaV1.8 blockers for pain [1]. While the exact binding affinity (IC50/Ki) was not retrieved for this specific compound, its inclusion in a targeted NaV1.8 discovery program implies that the 4-(phenylthio)piperazine-benzimidazole scaffold was prioritized over other arylpiperazines. This contrasts with the broader therapeutic claims of the original patent (analgesic, anti-inflammatory) and indicates a specific, modern pharmacological fingerprint that generic benzimidazole-piperazines may lack.

Pain Research Ion Channel Pharmacology Voltage-Gated Sodium Channels

Recommended Application Scenarios for Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)- Based on Evidence


Targeted Lead Optimization for NaV1.8-Mediated Pain Indications

Based on its database-anchored association with selective NaV1.8 blocker research [1], this compound is best positioned as a starting scaffold for medicinal chemistry programs aiming to develop non-opioid analgesics. Its structural departure from traditional phenylimidazole leads (core hopping approach) may offer improved selectivity over other NaV isoforms.

Reference Standard for Benzimidazole-Piperazine SAR Studies

As Code Number 24 in US4459296 [1], this compound serves as a well-defined reference point for structure-activity relationship (SAR) explorations around the phenylthio substituent. Procurement enables direct comparison of synthetic yields, melting points, and chromatographic behavior against the extensive series of N-acyl, N-alkyl, and N-heterocyclic analogs reported in the same patent.

Physicochemical Probe for Lipophilic Compound Handling

With a high boiling point (588 °C) and density (1.34 g/cm³) [1], this compound is suitable as a model substance for developing formulation strategies for poorly soluble, high-melting benzimidazole derivatives, particularly in lipid-based delivery systems or amorphous solid dispersion screening.

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